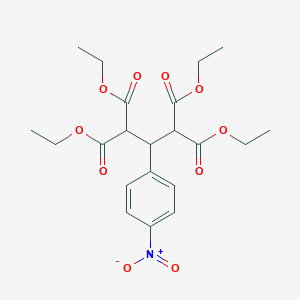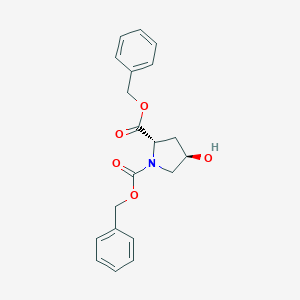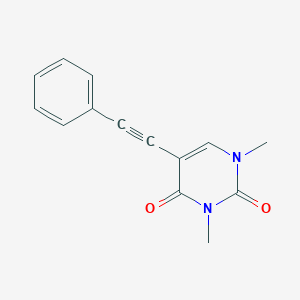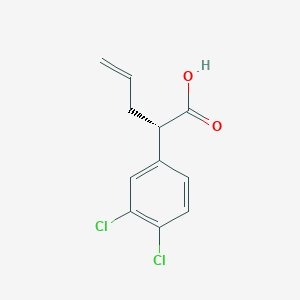
(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid
Overview
Description
“(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid” is a chemical compound with the molecular formula C11H10Cl2O2 and a molecular weight of 245.1 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of “(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid” involves several steps. One method involves the use of lithium hydroxide in a solution of tetrahydrofuran and methanol . Another method involves the use of potassium tert-butoxide in anhydrous tetrahydrofuran, followed by the addition of CH3NO2 .Molecular Structure Analysis
The molecular structure of “(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid” consists of a pent-4-enoic acid chain attached to a 3,4-dichlorophenyl group .Physical And Chemical Properties Analysis
“(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid” has a molecular weight of 245.1 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Scientific Research Applications
Environmental Impact and Biodegradation
1. Environmental Fate and Behavior : The environmental fate and behavior of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally related to "(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid," have been reviewed, highlighting its persistence in aquatic and terrestrial environments. Studies emphasize the need for effective degradation strategies to mitigate its environmental impact due to its widespread use as a herbicide (Islam et al., 2017).
2. Microbial Degradation : Research on microbial degradation of 2,4-D showcases the role of microorganisms in breaking down this compound in the environment, presenting a viable approach for remediation of contaminated sites. The studies provide insights into the metabolic pathways and environmental conditions favorable for the biodegradation process (Magnoli et al., 2020).
Toxicology and Health Implications
3. Toxicological Profile : A comprehensive review of the toxicological profile of chlorophenols, including 2,4-dichlorophenol, a derivative of 2,4-D, has been conducted. This review assesses the moderate toxic effects to mammalian and aquatic life, emphasizing the need for careful management of these compounds to prevent adverse environmental and health outcomes (Krijgsheld & Gen, 1986).
4. Epidemiological Studies : Epidemiological studies have investigated the health effects of 2,4-D exposure, with a focus on its potential association with various health outcomes. The findings contribute to understanding the public health implications of exposure to this compound, guiding regulatory and protective measures (Burns & Swaen, 2012).
Remediation Techniques
5. Treatment and Remediation : Studies on treatment options for wastewater containing 2,4-D and its derivatives emphasize the effectiveness of biological processes and activated carbon in removing these compounds from contaminated water. These findings are crucial for developing efficient wastewater treatment technologies to prevent environmental contamination (Goodwin et al., 2018).
Mechanism of Action
Safety and Hazards
“(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid” is intended for R&D use only and is not for medicinal, household, or other use . The safety data sheet provides detailed information on handling and storage, exposure controls, physical and chemical properties, stability and reactivity, and disposal considerations .
properties
IUPAC Name |
(2S)-2-(3,4-dichlorophenyl)pent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-2-3-8(11(14)15)7-4-5-9(12)10(13)6-7/h2,4-6,8H,1,3H2,(H,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNUENYSGBIBF-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H](C1=CC(=C(C=C1)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570641 | |
| Record name | (2S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(3,4-dichlorophenyl)pent-4-enoic acid | |
CAS RN |
147643-57-0 | |
| Record name | (2S)-2-(3,4-Dichlorophenyl)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


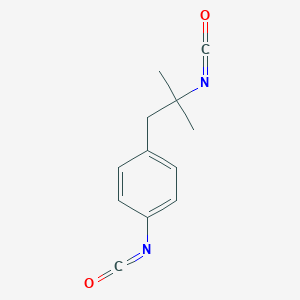
![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)
![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)


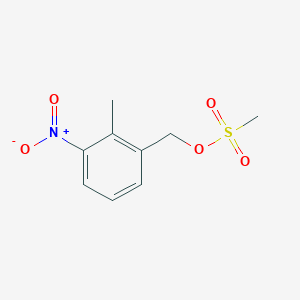


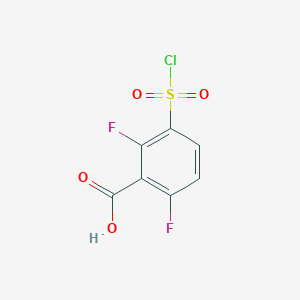
![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)
